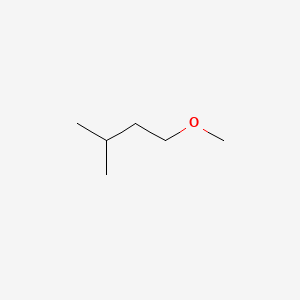

Butane, 1-methoxy-3-methyl-

Vue d'ensemble

Description

The compound "Butane, 1-methoxy-3-methyl-" is a versatile molecule used in various chemical syntheses and applications. It serves as a solvent for paints, inks, and fragrances and is a precursor for industrial detergents . Additionally, it is a key intermediate in the synthesis of chiral auxiliaries for metallocenes , and it can be transformed into a variety of functionalized molecules, such as 3,5-diketoesters and 2,4-diketosulfones .

Synthesis Analysis

The synthesis of derivatives of "Butane, 1-methoxy-3-methyl-" can be achieved through different pathways. For instance, 1-methoxy-1,3-bis(trimethylsilyloxy)-1,3-butadienes react with alpha,beta-unsaturated acid chlorides and sulfonyl chlorides to yield 3,5-diketoesters and 2,4-diketosulfones, respectively . Another synthesis route involves the conversion of (S)-1,2,4-butanetriol to (3S)-4-methoxybutane-1,3-diol, which is then used as a chiral auxiliary in the preparation of planar-chiral metallocenes .

Molecular Structure Analysis

The molecular structure of "Butane, 1-methoxy-3-methyl-" and its derivatives can be complex, with various isomers and conformations. For example, the relative stabilities of isomeric compounds such as 2-methoxy-1-butene and its (E) and (Z) isomers have been studied, revealing that the (E) isomer is generally more stable . Spectroscopic studies have also been conducted to determine the structure of diastereomeric butane derivatives, finding that bulky substituents like chlorine and methoxy groups are predominantly gauche to each other in certain isomers .

Chemical Reactions Analysis

"Butane, 1-methoxy-3-methyl-" undergoes various chemical reactions. It can participate in (4 + 2) cycloadditions, with the reactions of (E)-1-methoxy-1,3-butadiene being concerted processes . The compound also reacts with OH radicals, producing acetone, methyl acetate, glycolaldehyde, and 3-methoxy-3-methylbutanal as products . Additionally, it can be used as a synthon for the synthesis of heterocycles with aldehyde functionality .

Physical and Chemical Properties Analysis

The physical and chemical properties of "Butane, 1-methoxy-3-methyl-" and its derivatives are crucial for their applications. The thermodynamics of vinyl ethers, including the relative stabilities of isomeric compounds, have been determined in various solvents and temperatures . Vapour pressures for related compounds like 1-(butoxymethoxy)butane have been measured, providing essential data for their use as solvents in processes like dry-cleaning .

Applications De Recherche Scientifique

Solvent and Raw Material in Industry

3-Methoxy-3-methyl-1-butanol, a derivative of Butane, 1-methoxy-3-methyl-, is utilized as a solvent in paints, inks, and fragrances. Additionally, it serves as a raw material for producing industrial detergents. Its reaction kinetics with OH radicals have been thoroughly studied, indicating its potential in environmental science and technology applications (Aschmann, Arey, & Atkinson, 2011).

Role in Flavor and Aroma

Research has explored the role of 1-methoxy-3-methyl-3-(methylthio)butane in the context of flavor and aroma. This compound has been identified as a key player in the odorant composition of various food items and beverages. Studies using the Retronasal Flavor Impression Screening System (R-FISS) have highlighted its significance in the flavor industry (Itobe, Kumazawa, & Nishimura, 2009).

Synthesis of Chiral Auxiliaries

The synthesis of (3S)-4-methoxybutane-1,3-diol, a variant of Butane, 1-methoxy-3-methyl-, demonstrates its use in creating chiral auxiliaries for the production of planar-chiral metallocenes. This highlights its role in advanced synthetic chemistry and material science (Geisler & Helmchen, 2006).

Propriétés

IUPAC Name |

1-methoxy-3-methylbutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O/c1-6(2)4-5-7-3/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQAYBCWERYRAMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00211654 | |

| Record name | Butane, 1-methoxy-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00211654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Butane, 1-methoxy-3-methyl- | |

CAS RN |

626-91-5 | |

| Record name | Butane, 1-methoxy-3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626915 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butane, 1-methoxy-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00211654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

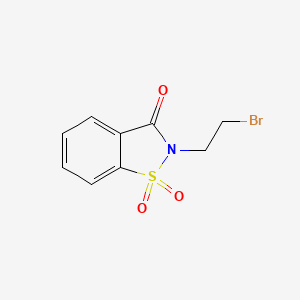

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoate](/img/structure/B1330300.png)